molecular formula C26H20FN3O2S B2534905 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 866729-82-0

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2534905
CAS No.: 866729-82-0
M. Wt: 457.52
InChI Key: SVBCVNYSMBAOSG-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic small molecule featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 2, a sulfanylacetamide side chain at position 4, and an N-(2-methylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2S/c1-16-6-2-4-8-21(16)28-23(31)15-33-26-20-14-18-7-3-5-9-22(18)32-25(20)29-24(30-26)17-10-12-19(27)13-11-17/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBCVNYSMBAOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 2-methylphenyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three analogs (Table 1), focusing on structural variations, physicochemical properties, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Chromeno[2,3-d]pyrimidine) R2 (Acetamide) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Interactions
Target: 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide 4-Fluorophenyl 2-Methylphenyl Not reported* ~6.8† 1 donor, 5 acceptors C–H···π, N–H···N (inferred)
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Phenyl 4-Methylphenyl 488.0 6.8 1 donor, 5 acceptors Ethoxy group enhances solubility
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 4-Methylphenyl 2-Chlorophenyl 488.0 6.8 1 donor, 5 acceptors Chloro substituent increases lipophilicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl 2-Fluorophenyl 428.5 5.2 2 donors, 4 acceptors C–H···O, N–H···N (observed)

*Molecular weight inferred from analogs. †Estimated based on structural similarity to .

Key Findings

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances dipole interactions compared to the 4-methylphenyl in or methoxy group in . Fluorine’s electronegativity may improve target binding affinity, as seen in kinase inhibitors . This could limit binding to flat hydrophobic pockets .

Hydrogen Bonding and Solubility: The target compound shares a sulfanylacetamide side chain with and , providing one hydrogen bond donor (N–H) and five acceptors (S, O, N). However, the methoxy group in increases polarity (lower XLogP3 = 5.2), suggesting better aqueous solubility than the target compound (XLogP3 ~6.8) .

Crystal Packing and Intermolecular Interactions :

  • Analog exhibits C–H···O and N–H···N interactions critical for crystal stability. The target compound likely forms similar interactions, but the fluorophenyl group may engage in stronger C–F···π or C–H···F contacts, as observed in fluorinated pharmaceuticals .

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